(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
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Overview
Description
(3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid is a complex organic compound with a unique structure that includes a mercapto group, a nitrophenyl group, and a pyrrolidine carboxylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the mercapto group, and the esterification with the nitrophenyl group. Common reagents used in these reactions include thiols, nitrophenols, and carboxylic acids. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the nitro group can produce amines.
Scientific Research Applications
(3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions or as potential drug candidates.
Medicine: The compound or its derivatives may have therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with various biological receptors.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid: shares similarities with other compounds that have mercapto, nitrophenyl, and pyrrolidine groups.
4-Nitrophenyl esters: These compounds are commonly used in biochemical assays and have similar reactivity.
Pyrrolidine carboxylic acids: These compounds are important in the synthesis of pharmaceuticals and have diverse biological activities.
Uniqueness
The uniqueness of (3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N2O4S |
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Molecular Weight |
282.32 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 3-sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2 |
InChI Key |
ZVAPAKFZITWAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1S)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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